molecular formula C9H13N3O B1461181 2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220035-95-9

2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol

Cat. No. B1461181
CAS RN: 1220035-95-9
M. Wt: 179.22 g/mol
InChI Key: GPSWNCGXYWKUTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of 2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is characterized by its heterocyclic nature. The molecule consists of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring.


Chemical Reactions Analysis

The chemical reactions involving 2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol are complex and involve multiple steps. The compound undergoes condensation, cyclization, elimination, methylation, and other reactions during its synthesis .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N) . The 1H NMR and 13C NMR spectra provide further information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Medicine: Alzheimer’s Disease Treatment

PDP derivatives have been identified as potent and selective inhibitors of microtubule affinity-regulating kinase (MARK), which is implicated in Alzheimer’s disease due to its role in the hyperphosphorylation of tau proteins . The inhibition of MARK by PDP derivatives could potentially slow down or halt the progression of neurodegenerative diseases, offering a novel approach to treatment.

Material Science: Pharmaceutical Intermediates

PDP serves as a valuable intermediate in the synthesis of various pharmaceutical compounds . Its unique structure allows for the creation of diverse derivatives with potential applications in drug development, particularly in the design of molecules with specific pharmacological activities.

Biochemistry: Enzyme Inhibition

PDP and its derivatives have shown promise as inhibitors of enzymes like Purine Nucleoside Phosphorylase (PNP), which play a role in purine metabolism . Such inhibitors can be used to modulate immune responses, making them valuable in the study of immune-related diseases and conditions.

Pharmacology: Antitubercular Activity

Derivatives of PDP have been explored for their antitubercular activity, with certain substitutions on the compound showing improved efficacy against tuberculosis . This highlights PDP’s potential as a scaffold for developing new antitubercular agents.

properties

IUPAC Name

2-propyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-3-8-11-7-5-10-4-6(7)9(13)12-8/h10H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSWNCGXYWKUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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